Melting Point Differentiation Enables Simplified Handling vs. 4‑Chloro‑1‑nitrobenzene and 4‑Chloro‑2‑methoxy‑1‑nitrobenzene
4‑Chloro‑2‑ethoxy‑1‑nitrobenzene has an experimentally determined melting point of 52–54 °C , which is approximately 30 °C lower than that of 4‑chloro‑1‑nitrobenzene (83–84 °C [1]) and approximately 18 °C lower than that of its methoxy analog 4‑chloro‑2‑methoxy‑1‑nitrobenzene (70–72 °C ). This lower melting range renders the ethoxy derivative amenable to low‑temperature melt reactions and simplifies dissolution in mildly warmed solvents, reducing the energy input required for homogeneous processing relative to the higher‑melting comparators.
| Evidence Dimension | Melting point (phase‑transition temperature) |
|---|---|
| Target Compound Data | 52–54 °C |
| Comparator Or Baseline | 4‑Chloro‑1‑nitrobenzene: 83–84 °C [1]; 4‑Chloro‑2‑methoxy‑1‑nitrobenzene: 70–72 °C |
| Quantified Difference | Δmp ≈ –29 to –31 °C vs. 4‑chloro‑1‑nitrobenzene; Δmp ≈ –16 to –20 °C vs. 4‑chloro‑2‑methoxy‑1‑nitrobenzene |
| Conditions | Standard ambient‑pressure melting point determination (literature values from multiple reputable databases) |
Why This Matters
A lower melting point directly reduces the energy cost and equipment requirements for melt‑based reactions and facilitates purification by melt crystallization, making 4‑chloro‑2‑ethoxy‑1‑nitrobenzene operationally more convenient than its higher‑melting analogs in kilogram‑scale processes.
- [1] ChemWhat. 4‑Chloronitrobenzene (CAS 100‑00‑5) – Properties. https://www.chemwhat.net/4-chloronitrobenzene-cas-100-00-5 (accessed 2025‑04). Melting Point 80‑83 °C. View Source
